

1-tert-Butyl-4-chlorocyclohexane structure

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Compound of Interest

Compound Name: 1-tert-Butyl-4-chlorocyclohexane

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An In-depth Technical Guide on the Structure of **1-tert-Butyl-4-chlorocyclohexane**

Abstract

This technical guide provides a comprehensive examination of the structure, stereochemistry, and conformational analysis of **1-tert-butyl-4-chlorocyclohexane**. The presence of a sterically demanding tert-butyl group profoundly influences the conformational equilibrium of the cyclohexane ring, making this molecule a classic model for studying steric effects in cyclic systems. This document details the energetic principles governing its isomeric forms, presents quantitative data, outlines relevant experimental protocols, and provides visual representations of its conformational dynamics. This guide is intended for researchers, chemists, and professionals in the field of drug development and materials science who utilize principles of stereochemistry and conformational analysis.

Molecular Structure and Isomerism

1-tert-Butyl-4-chlorocyclohexane ($C_{10}H_{19}Cl$) is a disubstituted cyclohexane existing as two geometric isomers: cis and trans. The distinction between these isomers is based on the relative orientation of the tert-butyl and chloro substituents with respect to the plane of the cyclohexane ring.

- **cis-1-tert-Butyl-4-chlorocyclohexane:** Both substituents are on the same face of the ring (both "up" or both "down").
- **trans-1-tert-Butyl-4-chlorocyclohexane:** The substituents are on opposite faces of the ring (one "up" and one "down").

The stereoisomerism of this compound dictates its physical and chemical properties, primarily through the conformational preferences of the cyclohexane ring.

Conformational Analysis

The cyclohexane ring predominantly adopts a low-energy chair conformation to minimize angle and torsional strain.^[1] In a disubstituted cyclohexane, the two possible chair conformations, interconverted by a "ring-flip," are generally not of equal energy. The energetic preference is determined by the steric strain associated with substituents in axial versus equatorial positions.

A-Values and Steric Strain

The energy difference between a substituent's axial and equatorial orientation is quantified by its "A-value," which represents the Gibbs free energy change (ΔG°) for the equatorial-to-axial conversion.^[2] A larger A-value signifies a stronger preference for the equatorial position due to greater steric hindrance in the axial position.^[3] Axial substituents experience destabilizing 1,3-diaxial interactions with other axial atoms.

The tert-butyl group has one of the largest A-values, approximately 4.7-5.0 kcal/mol, due to severe steric clashes between its methyl groups and the axial hydrogens on the cyclohexane ring.^{[2][4][5]} This high energy penalty effectively "locks" the cyclohexane ring into a conformation where the tert-butyl group occupies an equatorial position.^[6] The chlorine atom has a much smaller A-value of approximately 0.53 kcal/mol.^[4]

Data Presentation: A-Values

Substituent	A-Value (kcal/mol)	Reference(s)
-C(CH ₃) ₃ (tert-Butyl)	>4.7	[4]
-Cl (Chloro)	0.53	[4]

Conformations of cis-1-tert-Butyl-4-chlorocyclohexane

In the cis isomer, a 1,4-disubstitution pattern requires one substituent to be axial and the other equatorial (a,e).^[7] A ring-flip interconverts these positions.

- Conformer A: tert-Butyl group is equatorial; Chloro group is axial.

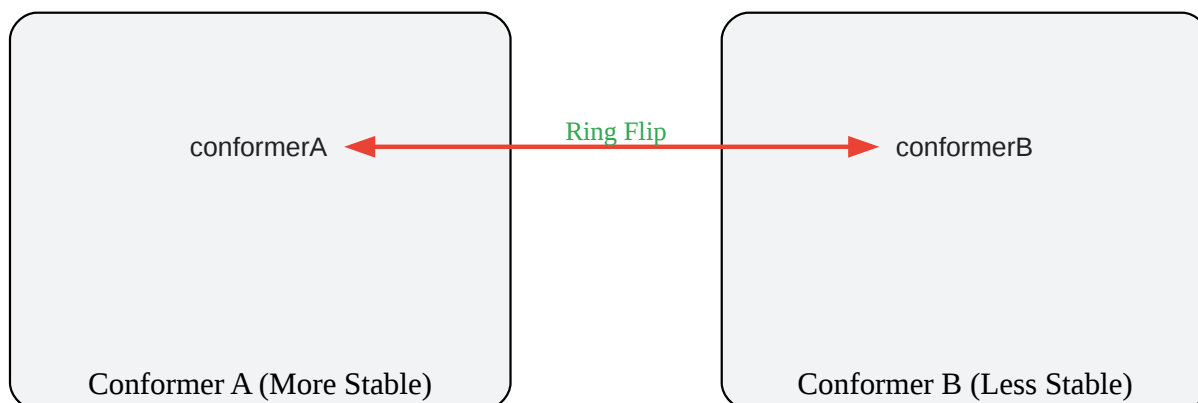
- Conformer B: tert-Butyl group is axial; Chloro group is equatorial.

The steric strain in each conformer is estimated by the A-value of the axial substituent.

- Strain in Conformer A: ~0.53 kcal/mol (from axial chlorine).
- Strain in Conformer B: >4.7 kcal/mol (from axial tert-butyl).

The energy difference is substantial, calculated as ($>4.7 - 0.53$) ≈ 4.2 kcal/mol.[7]

Consequently, the equilibrium lies overwhelmingly in favor of Conformer A, where the bulky tert-butyl group is equatorial and the smaller chlorine atom is axial.[7][8]



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Figure 1. Chair-flip equilibrium for cis-1-tert-butyl-4-chlorocyclohexane.

Conformations of trans-1-tert-Butyl-4-chlorocyclohexane

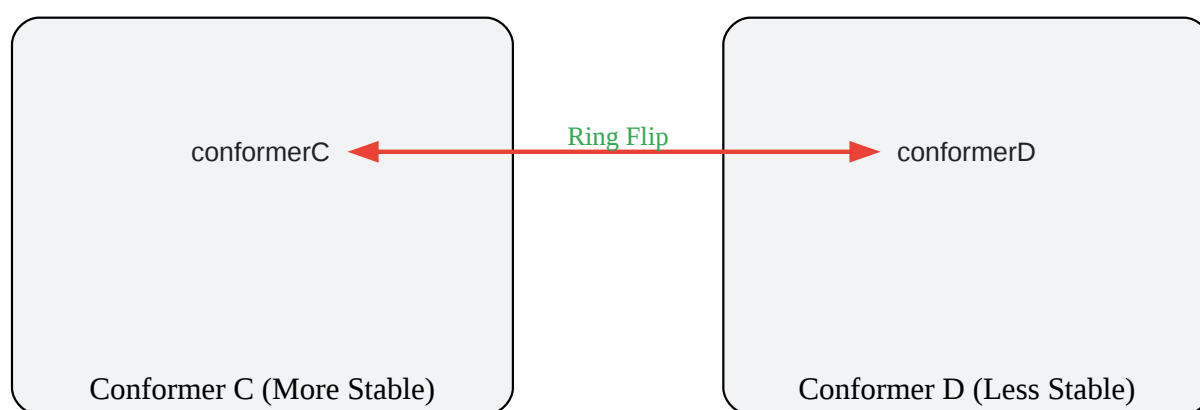
For the trans isomer, the 1,4-disubstitution pattern allows for either both substituents to be equatorial (e,e) or both to be axial (a,a).[7]

- Conformer C: tert-Butyl and Chloro groups are both equatorial (diequatorial).
- Conformer D: tert-Butyl and Chloro groups are both axial (diaxial).

The steric strain in the diaxial conformer is the sum of the A-values for both substituents.

- Strain in Conformer C: ~ 0 kcal/mol (baseline).
- Strain in Conformer D: >4.7 kcal/mol + 0.53 kcal/mol ≈ 5.23 kcal/mol.

The diaxial conformation is extremely energetically unfavorable. Therefore, the trans isomer exists almost exclusively in the diequatorial conformation (Conformer C).



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Figure 2. Chair-flip equilibrium for trans-1-tert-butyl-4-chlorocyclohexane.

Data Presentation: Conformational Energy Analysis

Isomer	Conformer	Substituent Positions (t-Bu, Cl)	Relative Strain Energy (kcal/mol)	Population at Equilibrium
cis	A	Equatorial, Axial	~ 0.53	$>99.9\%$
	B	Axial, Equatorial	>4.7	$<0.1\%$
trans	C	Equatorial, Equatorial	0	$>99.99\%$
	D	Axial, Axial	~ 5.23	$<0.01\%$

Physicochemical Properties

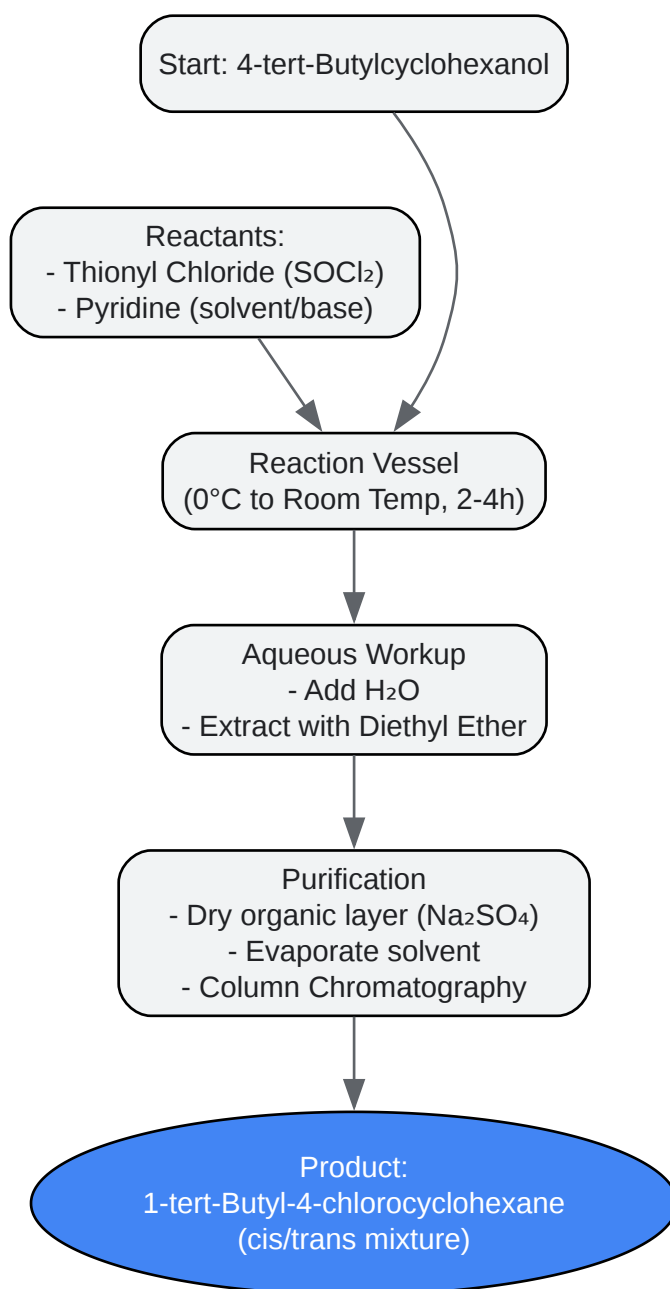
A summary of key physical and chemical properties for **1-tert-butyl-4-chlorocyclohexane** is provided below.

Property	Value	Reference(s)
Molecular Formula	C ₁₀ H ₁₉ Cl	[9]
Molecular Weight	174.71 g/mol	[9] [10]
CAS Number	62056-46-6	[9] [11]
Boiling Point	216.2°C at 760 mmHg	[10]
Density	0.92 g/cm ³	[10]
LogP	4.3	[10]

Experimental Protocols

Synthesis of 1-tert-Butyl-4-chlorocyclohexane from 4-tert-Butylcyclohexanol

This protocol describes a representative method for synthesizing a mixture of cis and trans **1-tert-butyl-4-chlorocyclohexane** via nucleophilic substitution of the corresponding alcohol.



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Figure 3. Experimental workflow for the synthesis of the title compound.

Methodology:

- Setup: A round-bottomed flask equipped with a magnetic stirrer and a dropping funnel is charged with 4-tert-butylcyclohexanol (1 equivalent) and anhydrous pyridine (2-3 equivalents) under an inert atmosphere (e.g., nitrogen) and cooled to 0°C in an ice bath.

- Reaction: Thionyl chloride (SOCl_2 , 1.2 equivalents) dissolved in an anhydrous solvent (e.g., diethyl ether) is added dropwise to the stirred solution over 30 minutes, maintaining the temperature below 5°C .
- Completion: After the addition is complete, the ice bath is removed, and the mixture is stirred at room temperature for 2-4 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).^[12]
- Workup: The reaction mixture is carefully poured over crushed ice and water. The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether.
- Purification: The combined organic extracts are washed sequentially with dilute HCl, saturated NaHCO_3 solution, and brine. The organic layer is then dried over anhydrous sodium sulfate (Na_2SO_4), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.^[13]
- Isolation: The crude product is purified by silica gel column chromatography to separate the isomers and remove impurities.

Conformational Analysis via ^1H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (^1H NMR) spectroscopy is a powerful tool for determining the stereochemistry and conformational preferences of cyclohexane derivatives. The chemical shift and coupling constants of the proton at C1 (the carbon bearing the chlorine atom) are particularly diagnostic.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of the purified **1-tert-butyl-4-chlorocyclohexane** isomer in 0.6 mL of a deuterated solvent (e.g., CDCl_3) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard.
- Data Acquisition: Acquire the ^1H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Spectral Analysis:

- Identify H-1 Signal: Locate the signal for the proton attached to the carbon with the chlorine atom (typically in the 3.5-4.5 ppm range).
- Analyze Signal Width/Multiplicity: The width of this signal is indicative of its orientation.
 - An axial proton will typically appear as a broad multiplet (often a triplet of triplets) due to large axial-axial ($J_{ax,ax} \approx 8-13$ Hz) and smaller axial-equatorial ($J_{ax,eq} \approx 2-5$ Hz) couplings.
 - An equatorial proton will appear as a narrow multiplet because it only has small equatorial-equatorial ($J_{eq,eq} \approx 2-5$ Hz) and equatorial-axial ($J_{eq,ax} \approx 2-5$ Hz) couplings.
- Interpretation:
 - For the stable cis isomer (equatorial t-Bu, axial Cl), the H-1 proton is equatorial and will show a narrow signal.
 - For the stable trans isomer (diequatorial), the H-1 proton is axial and will show a broad signal.

Conclusion

The structure of **1-tert-butyl-4-chlorocyclohexane** is fundamentally governed by the steric requirements of its substituents. The overwhelming preference of the tert-butyl group for the equatorial position serves as a conformational anchor, simplifying the conformational landscape and providing a clear illustration of the principles of steric strain in cyclic systems. The predictable nature of its conformers makes it an invaluable tool for teaching and research in organic chemistry and related scientific disciplines.

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References

- 1. Khan Academy [khanacademy.org]
- 2. A value (organic chemistry) - Wikipedia [en.wikipedia.org]
- 3. pharmacy180.com [pharmacy180.com]
- 4. A values [sites.science.oregonstate.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. forums.studentdoctor.net [forums.studentdoctor.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. 1-tert-Butyl-4-chlorocyclohexane | C₁₀H₁₉Cl | CID 3017305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. lookchem.com [lookchem.com]
- 11. 1-tert-butyl-4-chlorocyclohexane | 62056-46-6 [chemicalbook.com]
- 12. rsc.org [rsc.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
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